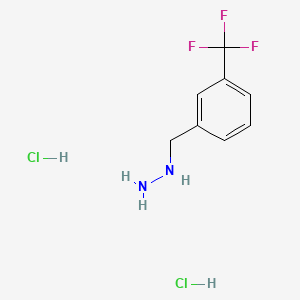

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride typically involves the reaction of (3-(Trifluoromethyl)benzyl)hydrazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

化学反应分析

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like bromine, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride has a wide range of scientific research applications:

作用机制

The mechanism of action of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity . The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which can affect various biochemical processes .

相似化合物的比较

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can be compared with other similar compounds such as:

(3-(Trifluoromethyl)phenyl)methylhydrazine: This compound has a similar structure but lacks the dihydrochloride salt form.

(3-(Trifluoromethyl)benzyl)amine: This compound has an amine group instead of a hydrazine group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse scientific research applications .

生物活性

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a compound characterized by its trifluoromethyl group, which significantly enhances its biological activity. This article explores the compound's various biological activities, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H9Cl2F3N2

- Molecular Weight : 257.07 g/mol

The presence of the trifluoromethyl group increases lipophilicity, allowing better membrane penetration and interaction with biological targets.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity. This is particularly relevant in the context of cholinesterase inhibition, where it has shown potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Cell Signaling Modulation : It influences key signaling pathways and gene expression, impacting cellular responses to external stimuli. This modulation can lead to alterations in cell growth, differentiation, and apoptosis .

- Oxidative Stress Induction : The compound has been observed to induce oxidative stress in cells, activating stress response pathways that can affect metabolic functions.

Enzyme Inhibition

The compound exhibits significant inhibitory effects on AChE and BuChE, which are critical for neurotransmitter regulation. The following table summarizes the IC50 values for various derivatives of hydrazones related to this compound:

| Compound | IC50 (AChE) µM | IC50 (BuChE) µM |

|---|---|---|

| This compound | 46.8 - 137.7 | 19.1 - 881.1 |

| 4-(Trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide | Strongest Inhibition | Mixed-Type Inhibition |

These values indicate that the compound has a promising profile for inhibiting cholinesterases, which is beneficial for conditions like Alzheimer's disease .

Antimicrobial Activity

Research indicates that this compound also possesses antifungal and antimicrobial properties. It has been effective against various pathogens, including:

- Mycobacterium tuberculosis

- Methicillin-resistant Staphylococcus aureus (MRSA)

These findings suggest potential applications in treating infections caused by resistant strains of bacteria .

Case Studies and Research Findings

- Hydrazone Derivatives : A study evaluated hydrazone derivatives synthesized from this compound and found them to exhibit dual inhibition properties against AChE and BuChE with varying potencies .

- Cytotoxicity Assessments : In vitro studies showed that derivatives did not exhibit cytotoxicity towards HepG2 cells at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic use .

- Mechanistic Insights : Research into the molecular interactions revealed that the trifluoromethyl group enhances binding affinity to transcription factors and regulatory proteins, further modulating gene expression related to detoxification processes.

属性

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYOOXHNAWDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。